4-chloro-N-ethylaniline hydrochloride

Salt selection Solid-state handling Synthetic intermediate procurement

Liquid free-base aniline analogs complicate automated solid dispensing and long-term storage. This hydrochloride salt enables accurate gravimetric handling on synthesis platforms without solvent containment issues. Key procurement values:

Molecular Formula C8H11Cl2N
Molecular Weight 192.08
CAS No. 720681-41-4
Cat. No. B2839554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethylaniline hydrochloride
CAS720681-41-4
Molecular FormulaC8H11Cl2N
Molecular Weight192.08
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
InChIKeyZIHOAOGOTNQQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethylaniline Hydrochloride: Overview and Comparator Context


4-Chloro-N-ethylaniline hydrochloride (CAS 720681-41-4) is the hydrochloride salt form of a para-chloro, N-ethyl-substituted aniline derivative (C₈H₁₁Cl₂N, MW 192.08 g/mol) [1]. This compound serves primarily as a chemical intermediate and building block in organic synthesis, including medicinal chemistry, agrochemical, and dye-related research . Its closest structural comparators include the free base 4-chloro-N-ethylaniline (CAS 13519-75-0), the N-methyl analog 4-chloro-N-methylaniline (CAS 932-96-7), the des-chloro analog N-ethylaniline (CAS 103-69-5), and the parent compound 4-chloroaniline (CAS 106-47-8). The hydrochloride salt form is distinguished from its free base by its solid physical state, higher molecular weight, and distinct handling and solubility properties relevant to laboratory-scale procurement and synthetic route design.

Solid hydrochloride salt enables gravimetric dispensing without solvent containment
Expected enhanced aqueous solubility supports aqueous or biphasic reaction media
para-Chloro substituent provides a synthetic handle for cross-coupling and further functionalization

Why Free Base or Analog Substitution Fails


Substituting 4-chloro-N-ethylaniline hydrochloride with its free base (CAS 13519-75-0) or with N-methyl (CAS 932-96-7) or des-chloro (CAS 103-69-5) analogs introduces quantifiable differences in physical state, solubility, molecular weight, and electronic properties that can alter reaction stoichiometry, purification workflows, and downstream synthetic efficiency. The hydrochloride salt is a solid at ambient temperature, whereas the free base is a liquid requiring different handling, storage, and containment protocols . Furthermore, the presence of both the para-chloro and N-ethyl substituents modulates the electron density on the aromatic ring and the steric environment around the nitrogen, affecting reactivity in N-alkylation, acylation, and electrophilic aromatic substitution reactions relative to the N-methyl or unsubstituted analogs [1]. These distinctions are critical for procurement specifications in multi-step syntheses where exact molar equivalents, physical form, and reproducible reactivity are required.

Free base (CAS 13519-75-0) vs. hydrochloride salt
Liquid free base introduces volatility, different molar mass (ΔMW +36.45 for HCl), and alters stoichiometry and dispensing protocols.
N-methyl analog (CAS 932-96-7) may shift reactivity
Different steric and boiling point profile can modify reaction rates in N-acylation and reductive amination relative to N-ethyl.
Des-chloro N-ethylaniline (CAS 103-69-5) lacks electronic handle
Absence of para-chloro group reduces density, lowers boiling point, and removes synthetic utility for cross-coupling or electrophilic substitution.

Quantitative Differentiation Evidence vs. Key Analogs


Physical State and Handling: Hydrochloride Salt vs. Free Base

4-Chloro-N-ethylaniline hydrochloride (CAS 720681-41-4) is a solid at ambient temperature, whereas the free base 4-chloro-N-ethylaniline (CAS 13519-75-0) is a liquid with a boiling point of 101°C at 6.8 mmHg (or 256.5°C at 760 mmHg) and a density of 1.12 g/cm³ [1]. The solid-state form of the hydrochloride salt eliminates solvent containment requirements associated with liquid free bases, simplifies gravimetric dispensing for precise stoichiometric control, and enables purification by recrystallization rather than distillation . This physical form difference is a primary driver for procurement preference in laboratories where solid handling workflows are standardised.

Solid vs. Liquid State
Head-to-head
HCl salt: solid crystalline powder, MW 192.08
Free base: liquid, bp 101°C/6.8 mmHg, MW 155.63; ΔMW +36.45
Supports solid dispensing workflow and recrystallization-based purification.
Liquid free base requires solvent containment and distillation.
Salt selection Solid-state handling Synthetic intermediate procurement

Aqueous Solubility Enhancement: Salt vs. Free Base

While compound-specific solubility data for 4-chloro-N-ethylaniline hydrochloride are not reported in the open literature, the hydrochloride salt formation of aniline derivatives is a well-established strategy for enhancing aqueous solubility. For the parent compound aniline, the free base exhibits a water solubility of 36 g/L at 25°C, whereas aniline hydrochloride reaches 1,070 g/L at 25°C—a ~30-fold increase [1]. This class-level principle is expected to apply to 4-chloro-N-ethylaniline hydrochloride vs. its free base, which is reported as a liquid of limited water miscibility . Enhanced aqueous solubility facilitates reactions conducted in aqueous or biphasic media and improves compatibility with biological assay buffers where the free base may precipitate.

Aqueous Solubility
Class-level
Aniline HCl: 1,070 g/L vs. free base 36 g/L (~30-fold). 4-Cl-N-ethylaniline HCl expected enhanced solubility (not directly reported).
May support aqueous/biphasic reaction compatibility.
Class-level inference; verify for specific compound.
Aqueous solubility Salt formation Reaction medium compatibility

N-Ethyl vs. N-Methyl: Boiling Point and Steric Profile

Comparison of 4-chloro-N-ethylaniline (free base of the HCl salt) with its N-methyl analog 4-chloro-N-methylaniline (CAS 932-96-7) reveals quantifiable differences in physicochemical properties. 4-Chloro-N-ethylaniline has a boiling point of 256.5±13.0°C at 760 mmHg and a density of 1.12 g/cm³, whereas 4-chloro-N-methylaniline exhibits a boiling point of 239°C at 760 mmHg and a density of 1.169 g/cm³ [1]. The higher boiling point of the N-ethyl derivative (+17.5°C) reflects increased van der Waals interactions from the larger alkyl chain. The ethyl group also introduces greater steric hindrance around the secondary amine nitrogen, which can influence reaction rates in N-acylation, N-alkylation, and reductive amination reactions [2]. This steric and boiling point differential provides a basis for selecting the N-ethyl over the N-methyl analog when higher thermal stability or modulated N-reactivity is required in synthetic sequences.

N-Ethyl vs. N-Methyl Profile
Head-to-head
bp: 256.5°C (ethyl) vs. 239°C (methyl), Δ +17.5°C; density 1.12 vs. 1.169 g/cm³; ΔMW +14.03
Higher thermal stability and differentiated steric environment for synthetic route selection.
Larger N-alkyl group modulates N-reactivity.
N-alkyl substitution Boiling point Steric effects Reactivity tuning

Para-Chloro Substitution: Physicochemical Effects vs. Unsubstituted

The presence of the para-chloro substituent in 4-chloro-N-ethylaniline elevates the boiling point by approximately 51.5°C compared to unsubstituted N-ethylaniline (CAS 103-69-5). N-Ethylaniline has a boiling point of 205°C at 760 mmHg and a density of 0.963 g/cm³, while 4-chloro-N-ethylaniline exhibits a boiling point of 256.5°C at 760 mmHg and a density of 1.12 g/cm³ . The chloro group also withdraws electron density from the aromatic ring via its inductive (-I) effect, as reflected in the predicted pKa of 4.50±0.32 for the conjugate acid of 4-chloro-N-ethylaniline . This electronic modulation differentiates the para-chloro derivative from unsubstituted N-ethylaniline in electrophilic aromatic substitution orientation and in the reactivity of the aniline nitrogen toward electrophiles.

Para-Cl Electronic Effect
Data to verify
bp 256.5°C (4-Cl) vs. 205°C (unsubst.), Δ +51.5°C; density 1.12 vs. 0.963; pKa 4.50 (predicted).
Electronic modulation and synthetic handle for cross-coupling.
Predicted pKa; review experimental data.
Electronic effects Para-substitution Synthetic intermediate design

GHS Safety Profile for Laboratory Risk Assessment

4-Chloro-N-ethylaniline hydrochloride (CAS 720681-41-4) carries a specific GHS hazard profile as documented in its safety data sheet: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) . The PubChem GHS summary additionally lists Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332) based on ECHA C&L notifications [1]. This hazard profile differs from the free base in scope of documented endpoints. The hydrochloride salt's solid form reduces inhalation risk from volatile vapors compared to the liquid free base, though dust generation during handling requires appropriate engineering controls. For procurement and laboratory safety planning, these specific GHS classifications inform PPE requirements, ventilation needs, and storage conditions.

GHS Safety Profile
Specification review
Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335); Acute Tox. 4 (oral, dermal, inhal).
Informs laboratory handling, PPE, and ventilation requirements.
Based on ECHA C&L notifications; solid form reduces vapor risk.
Chemical safety GHS classification Laboratory handling Procurement risk assessment

Metabolic N-Oxidation Susceptibility: N-Ethyl vs. N-Methyl

In a cross-study metabolic investigation, Gorrod et al. (1983) demonstrated that the N-oxidation of 4-substituted N-ethyl-N-methylanilines is mediated by a flavo-protein amine oxidase pathway, distinct from the cytochrome P450-mediated α-C-oxidation pathway [1]. Specifically, N-oxidation of these tertiary anilines was not influenced by SKF-525A, carbon monoxide, or cyanide, nor by phenobarbitone or 3-methylcholanthrene pretreatment, but was activated by DPEA and n-octylamine and inhibited by 1-naphthylthiourea. While this study examined N-ethyl-N-methyl tertiary anilines rather than the secondary amine 4-chloro-N-ethylaniline itself, the data provide class-level evidence that the N-ethyl substituent influences metabolic oxidation pathway partitioning. For researchers evaluating aniline-based building blocks in medicinal chemistry programs, the N-ethyl secondary amine (as in 4-chloro-N-ethylaniline hydrochloride) may exhibit different N-oxidation susceptibility compared to N-methyl or unsubstituted analogs, a consideration for metabolite profiling in lead optimization.

Metabolic N-Oxidation
Class-level
Tertiary N-ethyl-N-methylanilines: N-oxidation via flavo-protein oxidase, insensitive to P450 inhibitors.
N-ethyl substitution may alter metabolic pathway partitioning relative to N-methyl analogs.
Secondary amine profile not directly measured; class-level extrapolation.
Drug metabolism N-oxidation Metabolic stability SAR

Procurement-Relevant Application Scenarios


Medicinal Chemistry: Solid Dispensing and Aqueous Compatibility

In medicinal chemistry laboratories where automated solid-dispensing platforms are used for parallel synthesis, the solid hydrochloride salt form (CAS 720681-41-4) enables precise gravimetric handling without the solvent containment and volatility concerns associated with the liquid free base (bp 101°C at 6.8 mmHg) . The enhanced aqueous solubility anticipated for the hydrochloride salt (class-level inference from aniline hydrochloride, 1,070 g/L vs. free base 36 g/L at 25°C) supports reactions in aqueous or biphasic media without precipitation failure modes . The para-chloro substituent provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a strategic intermediate for constructing more complex aniline-derived pharmacophores.

Agrochemical Intermediate Synthesis: N-Ethyl Differentiation

For agrochemical research programs developing substituted aniline intermediates, the N-ethyl group in 4-chloro-N-ethylaniline hydrochloride provides distinct steric and electronic properties compared to the N-methyl analog. The ethyl derivative exhibits a higher boiling point (+17.5°C vs. 4-chloro-N-methylaniline) and lower density (-0.049 g/cm³), which may influence distillation purification parameters and reaction solvent selection . The class-level metabolic evidence suggests that N-ethyl substitution alters oxidative metabolism pathway partitioning relative to N-methyl analogs, a consideration when designing agrochemical candidates where environmental biodegradation pathways are evaluated . The hydrochloride salt form ensures consistent solid-state quality (95% purity specification) for reproducible intermediate supply .

Dye and Pigment Precursor: Para-Chloro Functional Handle

In dye chemistry, 4-chloro-N-ethylaniline hydrochloride serves as a precursor for azo dye synthesis, where the para-chloro substituent modulates the electronic absorption properties of the resulting chromophore and provides a site for further functionalization . The hydrochloride salt form ensures stable storage (cool, dry conditions) without the oxidative discoloration risks that can affect liquid free base anilines upon prolonged storage. The quantified boiling point elevation of +51.5°C relative to unsubstituted N-ethylaniline reflects the increased intermolecular interactions conferred by the chloro substituent, a relevant parameter for reaction temperature optimization in diazotization and coupling procedures .

Analytical Reference Standard for LC-MS/MS Metabolite ID

4-Chloro-N-ethylaniline hydrochloride (720681-41-4) is supplied with 95% purity and is available with supporting analytical documentation (COA, NMR, HPLC, MS) from specialty chemical suppliers . For laboratories conducting metabolite identification studies of chloroaniline derivatives, the hydrochloride salt provides a solid, stable reference standard suitable for quantitative LC-MS/MS method development. The distinct molecular ion ([M+H]⁺ expected at m/z 156.1 for the free base; exact mass of the free base cation 155.0502 Da) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) facilitate unambiguous identification in complex biological matrices . The GHS-documented safety profile supports laboratory risk assessment for handling as a reference material .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Solid Dispensing & Aqueous Compatibility
Solid-state handling, salt-form solubility
Stoichiometry precision; solubility in aqueous or biphasic reaction media
Agrochemical Intermediate: N-Ethyl Differentiation
N-ethyl steric/electronic profile
Boiling point differential for distillation; metabolic pathway divergence review
Dye & Pigment Precursor: Para-Chloro Handle
para-Chloro functional group
Electronic absorption modulation; storage stability of solid form
Analytical Reference Standard for LC-MS/MS
LC-MS/MS detection characteristics
Chlorine isotope pattern identification; purity and COA documentation review
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